molecular formula C12H11N3OS B1292482 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 335318-29-1

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No.: B1292482
CAS No.: 335318-29-1
M. Wt: 245.3 g/mol
InChI Key: MIJGEBUXWFARMQ-UHFFFAOYSA-N
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Description

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C12H11N3OS. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms.

Preparation Methods

The synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

    Condensation: The compound can undergo condensation reactions with various nucleophiles to form imines or Schiff bases

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:

    4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of a benzyl group.

    4-Amino-2-ethylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with an ethyl group instead of a benzyl group.

    4-Amino-2-phenylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .

Properties

IUPAC Name

4-amino-2-benzylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGEBUXWFARMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634038
Record name 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335318-29-1
Record name 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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